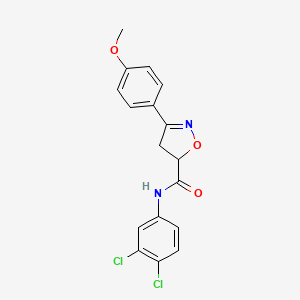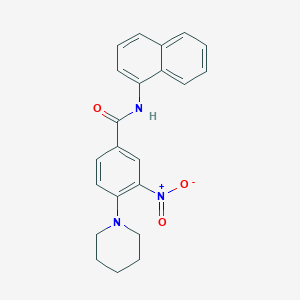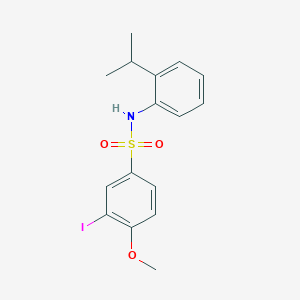![molecular formula C30H37N7O3S B4217179 1-(4-Benzhydrylpiperazin-1-yl)-2-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)sulfanyl]ethanone](/img/structure/B4217179.png)
1-(4-Benzhydrylpiperazin-1-yl)-2-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)sulfanyl]ethanone
Übersicht
Beschreibung
1-(4-Benzhydrylpiperazin-1-yl)-2-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)sulfanyl]ethanone is a complex organic compound that features a combination of piperazine, morpholine, and triazine rings
Vorbereitungsmethoden
The synthesis of 1-(4-Benzhydrylpiperazin-1-yl)-2-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)sulfanyl]ethanone involves multiple steps. One common method involves the reaction of 1-(diphenylmethyl)piperazine with an appropriate thiol and triazine derivative under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or morpholine rings, often using reagents like alkyl halides or acyl chlorides.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding acids or amines
Wissenschaftliche Forschungsanwendungen
1-(4-Benzhydrylpiperazin-1-yl)-2-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)sulfanyl]ethanone has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structural features that may interact with various biological targets.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential pharmacological effects.
Materials Science: Its complex structure makes it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine and morpholine rings can interact with biological macromolecules, potentially inhibiting their activity or altering their function. The triazine ring may also play a role in binding to specific sites, contributing to the overall effect of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
2-({2-[4-(diphenylmethyl)-1-piperazinyl]ethoxy}acetic acid): This compound shares the piperazine and diphenylmethyl groups but differs in the presence of an ethoxyacetic acid moiety.
2-[4-(Diphenylmethyl)-1-piperazinyl]-acetic acids: These compounds have similar piperazine and diphenylmethyl groups but differ in their acetic acid derivatives.
(4-(Diphenylmethyl)-1,1-bis[(E)-3-phenylprop-2-enyl]piperazinium chloride): This compound features a piperazine ring with diphenylmethyl and phenylpropyl groups, differing in its chloride salt form
Eigenschaften
IUPAC Name |
1-(4-benzhydrylpiperazin-1-yl)-2-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37N7O3S/c38-26(34-11-13-35(14-12-34)27(24-7-3-1-4-8-24)25-9-5-2-6-10-25)23-41-30-32-28(36-15-19-39-20-16-36)31-29(33-30)37-17-21-40-22-18-37/h1-10,27H,11-23H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZBHHIIWJSDEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CSC4=NC(=NC(=N4)N5CCOCC5)N6CCOCC6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-({4-[3-(allylamino)-4-nitrophenyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B4217125.png)
![4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-nitrophenyl)butanamide](/img/structure/B4217129.png)
![Methyl 4-chloro-3-[[4-methyl-3-[(3-methylphenyl)sulfamoyl]benzoyl]amino]benzoate](/img/structure/B4217144.png)
![[2-(5-acetyl-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl)-4-chloro-6-methoxyphenoxy]acetic acid](/img/structure/B4217150.png)
![N~2~-(4-chlorophenyl)-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B4217155.png)

![4,7,7-trimethyl-N-(6-nitro-1,3-benzodioxol-5-yl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4217162.png)

![N-(4-{[2-(4-cyclohexylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B4217172.png)
![6-[[4-(Cyclohexylcarbamoyl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B4217175.png)

![N-[4-({4-[3-(2-adamantylamino)-4-nitrophenyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B4217193.png)
![2-[(4-methoxyphenyl)sulfonylamino]-N-phenylpropanamide](/img/structure/B4217196.png)
amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide](/img/structure/B4217202.png)
